molecular formula C8H5BrClFO B1381639 4-Bromo-2-chloro-3-fluoroacetophenone CAS No. 1898158-31-0

4-Bromo-2-chloro-3-fluoroacetophenone

Cat. No.: B1381639
CAS No.: 1898158-31-0
M. Wt: 251.48 g/mol
InChI Key: VUGHCISGZGATLD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-3-fluoroacetophenone can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted ethanones with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluoroacetophenone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-3-fluoroacetophenone is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-bromo-2-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGHCISGZGATLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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